molecular formula C19H16ClFN2O3 B5667439 2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone

2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone

Cat. No. B5667439
M. Wt: 374.8 g/mol
InChI Key: NTZLZKXWYJPOAD-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone is a chemical compound belonging to the class of pyridazinone derivatives. Pyridazinones are recognized for their wide spectrum of biological activities and have been the subject of various studies due to their potential pharmaceutical applications.

Synthesis Analysis

The synthesis of pyridazinone derivatives, including compounds similar to 2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone, typically involves multi-step chemical processes. These processes often include the formation of hydrazone derivatives, esterification reactions, and cyclization steps to form the pyridazinone core structure (Özçelik et al., 2020).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is often elucidated using techniques like X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy. These methods provide detailed insights into the molecular geometry, bonding patterns, and electronic structure of the compound (Kalai et al., 2023).

Chemical Reactions and Properties

Pyridazinone derivatives undergo various chemical reactions due to their reactive functional groups. These reactions can include nucleophilic substitution, which is commonly used to introduce different substituents into the pyridazinone ring, thereby modifying its chemical properties (Pattison et al., 2009).

Physical Properties Analysis

The physical properties of pyridazinone derivatives like solubility, melting point, and crystal structure are often determined through experimental methods. The crystallography studies provide information about the solid-state structure and intermolecular interactions within the crystal lattice (Daoui et al., 2021).

Chemical Properties Analysis

The chemical properties of pyridazinone derivatives, such as reactivity, stability, and electronic properties, are often explored through both experimental and computational methods. Studies may involve density functional theory (DFT) calculations and molecular docking to understand the electronic structure and potential biological interactions of the compound (Kalai et al., 2020).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c1-25-17-8-6-12(10-18(17)26-2)16-7-9-19(24)23(22-16)11-13-14(20)4-3-5-15(13)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZLZKXWYJPOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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